molecular formula C32H24N2OS2 B301409 N-[2-(benzhydrylsulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide

N-[2-(benzhydrylsulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide

Cat. No. B301409
M. Wt: 516.7 g/mol
InChI Key: ULNHZZLEDMLCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzhydrylsulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide, also known as BNITMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[2-(benzhydrylsulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide has been found to have potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-[2-(benzhydrylsulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
N-[2-(benzhydrylsulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide has been shown to have significant biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. These effects make it a promising candidate for the development of novel therapeutics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(benzhydrylsulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have low toxicity and high selectivity for certain targets. However, one of the limitations of N-[2-(benzhydrylsulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for research on N-[2-(benzhydrylsulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide. One potential area of focus is the development of novel drug formulations that enhance its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various disease models. Finally, the development of new synthetic methods for N-[2-(benzhydrylsulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide may also be an area of interest for future research.
Conclusion
In conclusion, N-[2-(benzhydrylsulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide is a promising chemical compound with potential applications in various scientific research areas. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for drug development. While there are some limitations to its use in lab experiments, the future directions for research on N-[2-(benzhydrylsulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide are numerous and exciting.

Synthesis Methods

N-[2-(benzhydrylsulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide can be synthesized using a simple one-pot reaction involving the condensation of 2-naphthylamine and 2-bromoacetophenone with benzhydryl thiol and potassium carbonate in dimethylformamide. The resulting product is then purified using column chromatography to obtain pure N-[2-(benzhydrylsulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide.

properties

Product Name

N-[2-(benzhydrylsulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide

Molecular Formula

C32H24N2OS2

Molecular Weight

516.7 g/mol

IUPAC Name

N-(2-benzhydrylsulfanyl-1,3-benzothiazol-6-yl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C32H24N2OS2/c35-30(20-25-16-9-15-22-10-7-8-17-27(22)25)33-26-18-19-28-29(21-26)36-32(34-28)37-31(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-19,21,31H,20H2,(H,33,35)

InChI Key

ULNHZZLEDMLCMZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NC4=C(S3)C=C(C=C4)NC(=O)CC5=CC=CC6=CC=CC=C65

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NC4=C(S3)C=C(C=C4)NC(=O)CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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